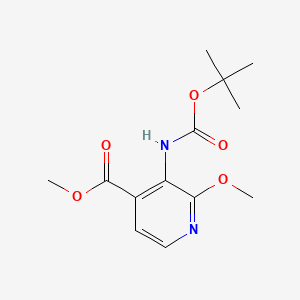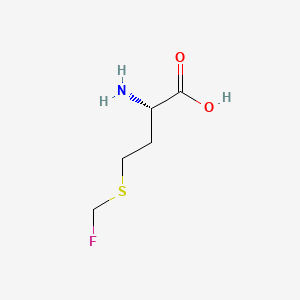
N-allyl-5-bromopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-bromopyridin-2-amine is an organic compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, where the amino group is substituted at the second position, and a bromine atom is attached at the fifth position The allyl group is bonded to the nitrogen atom of the amino group
Wirkmechanismus
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Similar compounds are often used in the synthesis of drugs due to their ability to bind to various biological targets. Without specific studies on “n-allyl-5-bromopyridin-2-amine”, it’s hard to identify its primary targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyridine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and Van der Waals forces .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Pyridine derivatives are often involved in reactions such as suzuki–miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-bromopyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the second position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.
Allylation: Finally, the amino group is allylated using an allyl halide (such as allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-allyl-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form N-allyl-5-aminopyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 2-amino-5-hydroxypyridine, 2-amino-5-alkoxypyridine.
Oxidation: N-allyl-5-bromopyridin-2-epoxide, N-allyl-5-bromopyridin-2-aldehyde.
Reduction: N-allyl-5-aminopyridine.
Wissenschaftliche Forschungsanwendungen
N-allyl-5-bromopyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-allyl-5-bromopyridin-2-amine can be compared with other similar compounds, such as:
2-amino-5-bromopyridine: Lacks the allyl group, making it less reactive in certain substitution reactions.
N-allyl-2-aminopyridine: Lacks the bromine atom, affecting its ability to undergo specific substitution reactions.
2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the allyl group, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
5-bromo-N-prop-2-enylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUSVONUIOIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)



![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

